Ethylenediaminetetraacetic acid-D16
Overview
Description
Ethylenediaminetetraacetic acid-D16 is a deuterated form of ethylenediaminetetraacetic acid, a widely used aminopolycarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its enhanced stability and distinct isotopic signature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylenediaminetetraacetic acid-D16 typically involves the reaction of ethylenediamine with deuterated chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethylenediaminetetraacetic acid-D16 undergoes various chemical reactions, including complexation, chelation, and substitution reactions. It forms stable complexes with metal ions, which is a key feature of its chemical behavior .
Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts, bases, and acids. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of desired complexes .
Major Products: The major products formed from reactions involving this compound are metal complexes, which are used in various applications such as metal ion sequestration and catalysis .
Scientific Research Applications
Ethylenediaminetetraacetic acid-D16 is extensively used in scientific research due to its unique properties. In chemistry, it is employed as a chelating agent to study metal-ligand interactions. In biology, it is used to investigate the role of metal ions in biological systems. In medicine, it is utilized in diagnostic imaging techniques such as NMR spectroscopy. Additionally, it finds applications in the industry for metal ion sequestration and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of ethylenediaminetetraacetic acid-D16 involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate ring structure. This binding alters the reactivity of the metal ions, making them more soluble and less likely to form insoluble precipitates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethylenediaminetetraacetic acid-D16 include nitrilotriacetic acid, ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid, and triethylenetetramine .
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is beneficial .
Properties
IUPAC Name |
deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-PZVDDEMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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